molecular formula C12H18N4O2 B11791135 3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B11791135
M. Wt: 250.30 g/mol
InChI Key: JBOVVZZQZRBCHX-UHFFFAOYSA-N
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Description

3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. The presence of a morpholino group and a methyl group further distinguishes this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired pyrido[4,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced pyrido[4,3-d]pyrimidine analogs .

Scientific Research Applications

3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one apart from similar compounds is the presence of both a morpholino group and a methyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

3-methyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H18N4O2/c1-15-11(17)9-8-13-3-2-10(9)14-12(15)16-4-6-18-7-5-16/h13H,2-8H2,1H3

InChI Key

JBOVVZZQZRBCHX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCNC2)N=C1N3CCOCC3

Origin of Product

United States

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